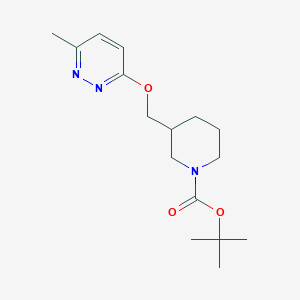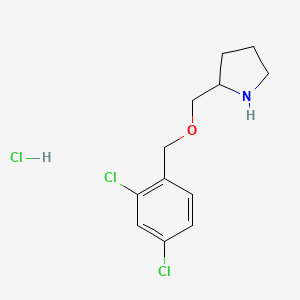![molecular formula C15H24ClN3O2S B7898202 [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7898202.png)
[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is a synthetic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a piperidine ring, and a carbamate ester group. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thiourea derivative with an α-haloketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced by reacting the thiazole intermediate with a piperidine derivative in the presence of a base, such as sodium hydride or potassium carbonate.
Formation of the Carbamate Ester: The final step involves the reaction of the piperidine-thiazole intermediate with tert-butyl chloroformate in the presence of a base to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the thiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the thiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of thiazole and piperidine-containing molecules with biological targets. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the agrochemical industry as a precursor for the synthesis of pesticides or herbicides.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity to its targets, while the carbamate ester group can undergo hydrolysis to release active metabolites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester: A closely related compound with a similar structure but differing in the position of the piperidine ring.
2-Chloro-5-chloromethyl-1,3-thiazole: A simpler thiazole derivative that can serve as a precursor for more complex thiazole-containing compounds.
Uniqueness
[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is unique due to its combination of a thiazole ring, a piperidine ring, and a carbamate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential for modification further enhance its utility in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN3O2S/c1-15(2,3)21-14(20)18(4)11-5-7-19(8-6-11)10-12-9-17-13(16)22-12/h9,11H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRMPOGEXGFTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)CC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B7898123.png)
![3-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898136.png)
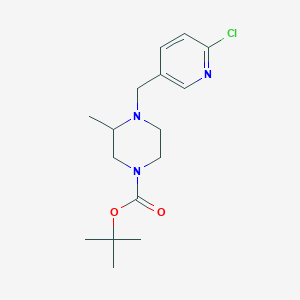
![2-{[(6-Chloro-pyridin-3-ylmethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898152.png)
![2-[(4-Cyano-pyridin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898158.png)
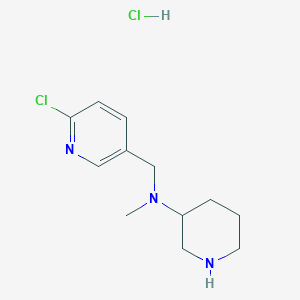
![[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7898165.png)
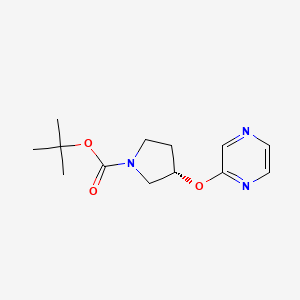

![4-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898186.png)
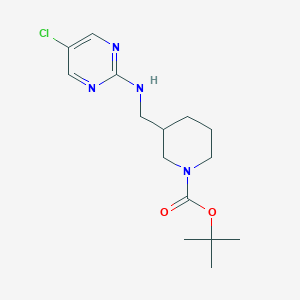
![[1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7898196.png)
